molecular formula C10H8F2N2OS B2704903 N-(4,6-difluorobenzo[d]thiazol-2-yl)propionamide CAS No. 313251-55-7

N-(4,6-difluorobenzo[d]thiazol-2-yl)propionamide

Cat. No. B2704903
CAS RN: 313251-55-7
M. Wt: 242.24
InChI Key: GWWIBAFXDOVRCY-UHFFFAOYSA-N
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Description

“N-(4,6-difluorobenzo[d]thiazol-2-yl)propionamide” is a chemical compound used in scientific research. It’s a part of the thiazole family, which are important heterocyclic compounds exhibiting various biological activities . Thiazoles have been found to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are influenced by the substituents at position-2 and -4 . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Immunomodulatory and Anti-inflammatory Properties

Thionamides, closely related to thiazole derivatives, have been shown to possess significant immunomodulatory effects. These compounds, including carbimazole and propylthiouracil, inhibit the synthesis of proinflammatory cytokines tumor necrosis factor (TNF)α and interferon (IFN)γ in primary human T-lymphocytes. This inhibition is mediated through the reduction of DNA binding of nuclear factor (NF)-κB and its dependent reporter gene expression, highlighting a potential therapeutic application in inflammatory diseases (Humar et al., 2008).

Antibacterial and Antifungal Applications

Several thiazole and thiophene derivatives have been synthesized and evaluated for their antibacterial activity. These compounds were found to exhibit significant antibacterial properties, suggesting their potential as novel antimicrobial agents (Khalil et al., 2009).

Herbicidal Activity

N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides, through their structural modifications, have shown moderate to excellent herbicidal activity against certain types of grass, indicating their potential use in agriculture for weed control (杨子辉 et al., 2017).

Anticancer Activity

Research into the synthesis and characterization of 2-(6-methoxy-2-naphthyl)propionamide derivatives has uncovered significant anticancer activity, with some compounds exhibiting potency against various cancer cell lines. This suggests a promising avenue for the development of new anticancer drugs (Helal et al., 2013).

Environmental Applications

Novel magnetic nanoadsorbents based on thiazole derivatives have been developed for the removal of heavy metals from industrial wastes, demonstrating the potential of these compounds in environmental cleanup and pollution control (Zargoosh et al., 2015).

Mechanism of Action

Thiazole derivatives have been found to inhibit succinate dehydrogenase (SDH), an enzyme that plays a key role in the citric acid cycle . This inhibition can lead to potent fungicidal activity .

Future Directions

Thiazole derivatives have shown promise in various fields, including medicinal chemistry and agriculture . Future research could focus on exploring the potential applications of these compounds in these areas, as well as investigating their safety and environmental impact.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2OS/c1-2-8(15)13-10-14-9-6(12)3-5(11)4-7(9)16-10/h3-4H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWIBAFXDOVRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=C(C=C2S1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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